1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C17H18N8OS and its molecular weight is 382.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that certain 1,2,4-triazole derivatives have been shown to completely inhibit tubulin polymerization, inducing cell cycle arrest at the g2/m phase of the a431 cell line .
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis in various models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and the specific strain of the target organism .
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c26-17(10-27-14-1-3-18-4-2-14)24-7-5-23(6-8-24)15-9-16(21-12-20-15)25-13-19-11-22-25/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYBNBEUWSGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.